1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine
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Overview
Description
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a hydrazine backbone, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ]
This method yields the desired compound as a white crystalline powder. The reaction is usually carried out under inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the formation of coordination complexes with metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various metal complexes, phosphine oxides, and sulfides. These products are valuable in different catalytic and industrial applications .
Scientific Research Applications
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in industrial catalysis, particularly in hydroformylation and hydrocyanation reactions.
Mechanism of Action
The mechanism of action of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine involves its ability to act as a chelating ligand. It forms stable complexes with metal ions through its phosphorus donor atoms. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the hydrazine backbone.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.
Bis(ditertiaryphosphino)thioethers: Have a sulfur atom replacing the methylene backbone, leading to different stability and electronic properties.
Uniqueness
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is unique due to its hydrazine backbone, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and facilitating various catalytic reactions .
Properties
CAS No. |
17239-58-6 |
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Molecular Formula |
C26H26N2P2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
17239-58-6 |
Synonyms |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
Origin of Product |
United States |
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